molecular formula C8H7NO4 B122511 1-(3-Hydroxy-2-nitrophenyl)ethanone CAS No. 53967-72-9

1-(3-Hydroxy-2-nitrophenyl)ethanone

Cat. No.: B122511
CAS No.: 53967-72-9
M. Wt: 181.15 g/mol
InChI Key: BZNKOXMJWOAKKK-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol It is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

The synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone can be achieved through several methodsThe reaction typically requires the use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions . Another method involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride in carbon tetrachloride . Industrial production methods may vary, but they generally involve similar reaction conditions with optimized parameters for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Hydroxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(3-hydroxy-2-aminophenyl)ethanone, while oxidation of the hydroxy group results in 1-(3-oxo-2-nitrophenyl)ethanone.

Scientific Research Applications

1-(3-Hydroxy-2-nitrophenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-2-nitrophenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to undergo electrophilic and nucleophilic reactions also contributes to its diverse range of activities.

Comparison with Similar Compounds

1-(3-Hydroxy-2-nitrophenyl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-hydroxy-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)6-3-2-4-7(11)8(6)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNKOXMJWOAKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469796
Record name 1-(3-Hydroxy-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53967-72-9
Record name 1-(3-Hydroxy-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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